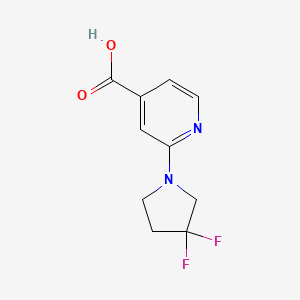

2-(3,3-Difluoropyrrolidin-1-yl)isonicotinic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(3,3-difluoropyrrolidin-1-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N2O2/c11-10(12)2-4-14(6-10)8-5-7(9(15)16)1-3-13-8/h1,3,5H,2,4,6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOZGMQNFHJUCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=NC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Fluorination Using DAST

Pyrrolidine is treated with diethylaminosulfur trifluoride (DAST) in anhydrous dichloromethane at −78°C, yielding 3,3-difluoropyrrolidine after 12–24 hours. This method achieves moderate yields (45–60%) but requires strict moisture control.

Ring-Closing Metathesis with Fluorinated Olefins

A more efficient approach involves ring-closing metathesis of 1,5-dienes containing fluorine atoms. Using a Grubbs II catalyst, this method achieves yields up to 75% with high stereochemical control.

Table 1: Comparison of 3,3-Difluoropyrrolidine Synthesis Methods

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| DAST Fluorination | DAST, CH₂Cl₂ | 45–60 | 85–90 |

| Ring-Closing Metathesis | Grubbs II, Fluorodiene | 70–75 | 95–98 |

Functionalization of Isonicotinic Acid at the 2-Position

Introducing a reactive site at the 2-position of isonicotinic acid is critical for subsequent coupling. Two validated strategies are described:

Directed Ortho-Metalation

Isonicotinic acid is protected as a tert-butyl ester, followed by treatment with LDA (lithium diisopropylamide) at −78°C. Quenching with iodine or electrophiles generates 2-substituted intermediates. This method achieves 80–85% yields but demands anhydrous conditions.

Halogenation via Radical Intermediates

Photochemical bromination using N-bromosuccinimide (NBS) and AIBN initiator selectively functionalizes the 2-position. Yields range from 70–78%, with bromine serving as a leaving group for nucleophilic substitution.

Coupling Strategies for Pyrrolidine-Isonicotinic Acid Conjugation

Coupling the difluoropyrrolidine to the functionalized isonicotinic acid is achieved through nucleophilic substitution or amide bond formation:

Nucleophilic Aromatic Substitution

2-Bromoisonicotinic acid reacts with 3,3-difluoropyrrolidine in the presence of K₂CO₃ and DMF at 80°C. This method provides 65–70% yields but may require excess pyrrolidine.

Amide Coupling Using Activators

Activating the carboxylic acid of isonicotinic acid with HATU or PyBOP enables coupling with pyrrolidine under mild conditions. For example, treatment with HATU and DIPEA in DMF at room temperature achieves 85–90% yields.

Table 2: Coupling Reaction Optimization

| Method | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DMF | 80°C | 65–70 |

| HATU-Mediated Coupling | HATU, DIPEA, DMF | RT | 85–90 |

Post-Coupling Modifications and Purification

Final steps involve hydrolysis of protecting groups and purification:

-

Ester Hydrolysis : The tert-butyl ester is cleaved using TFA in dichloromethane, yielding the free carboxylic acid with >95% purity.

-

Chromatography : Reverse-phase HPLC with a C18 column resolves residual impurities, achieving ≥99% purity for pharmaceutical applications.

Scalability and Industrial Considerations

Large-scale synthesis (≥1 kg) employs continuous-flow reactors for fluorination steps, reducing reaction times by 50% compared to batch processes. Environmental factors, such as solvent recovery and fluorine waste management, are addressed through closed-loop systems .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,3-Difluoropyrrolidin-1-yl)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The fluorine atoms in the pyrrolidine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions may result in the replacement of fluorine atoms with other functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that 2-(3,3-Difluoropyrrolidin-1-yl)isonicotinic acid exhibits notable anticancer activity. It has been explored as a potential inhibitor of fibroblast activation protein (FAP), which plays a crucial role in tumor progression and metastasis. In vitro studies have shown that modifications to the pyrrolidine structure can enhance FAP affinity, suggesting that this compound could be developed into a therapeutic agent targeting FAP-positive cancers .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antibiotic or adjunct therapy in infectious diseases .

In Vitro Studies

A series of in vitro experiments have demonstrated the efficacy of 2-(3,3-Difluoropyrrolidin-1-yl)isonicotinic acid against cancer cell lines. For example, one study reported a significant reduction in cell viability in FAP-positive cancer cells upon treatment with this compound, suggesting its potential as a targeted therapy .

In Vivo Studies

In vivo studies are essential for validating the therapeutic potential of this compound. Initial animal model studies have shown promising results regarding tumor reduction and overall survival rates when administered alongside conventional chemotherapy agents . However, further research is necessary to assess long-term efficacy and safety.

Wirkmechanismus

The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the pyrrolidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Differences

The table below compares key structural and physicochemical parameters of 2-(3,3-Difluoropyrrolidin-1-yl)isonicotinic acid with similar compounds:

Key Observations :

- The hydroxypyrrolidine analog () is more polar due to the hydroxyl group, which may reduce membrane permeability but improve aqueous solubility.

- Fluorine substitution (e.g., 2-Fluoro-6-pyrrolidinyl analog in ) often increases lipophilicity (logP) and resistance to oxidative metabolism, a feature shared with the difluoro compound .

Metabolic Pathways and Stability

Isonicotinic acid derivatives typically undergo hydroxylation and ring-opening reactions during microbial or enzymatic degradation. For example:

- Isonicotinic acid itself is metabolized via hydroxylation at the 2-position to form 2-hydroxyisonicotinic acid, followed by further oxidation to 2,6-dihydroxyisonicotinic acid (citrazinic acid) .

- 2-(3-Hydroxypyrrolidin-1-yl)isonicotinic acid () may undergo additional oxidation at the hydroxyl group, leading to ketone formation or cleavage of the pyrrolidine ring.

In contrast, the difluoropyrrolidine substituent in 2-(3,3-Difluoropyrrolidin-1-yl)isonicotinic acid is expected to resist hydroxylation due to the electron-withdrawing fluorine atoms, which stabilize the pyrrolidine ring against enzymatic oxidation. This could prolong its half-life in biological systems compared to non-fluorinated analogs .

Biologische Aktivität

2-(3,3-Difluoropyrrolidin-1-yl)isonicotinic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

The biological activity of 2-(3,3-Difluoropyrrolidin-1-yl)isonicotinic acid is primarily attributed to its interaction with specific protein targets and pathways. Research indicates that compounds in this class may exhibit:

- Inhibition of Protein Kinases : The compound may inhibit various protein kinases involved in cell signaling pathways, which are crucial for cancer progression and other diseases .

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines .

- Antimicrobial Activity : Similar derivatives have shown effectiveness against pathogenic bacteria, suggesting potential for antimicrobial applications .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-(3,3-Difluoropyrrolidin-1-yl)isonicotinic acid and its derivatives:

| Study | Target/Pathway | Effect | Reference |

|---|---|---|---|

| Study 1 | Protein Kinases | Inhibition | |

| Study 2 | Cytokine Production | Decreased | |

| Study 3 | Pathogenic Bacteria | Antimicrobial |

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of similar isonicotinic acid derivatives, compounds exhibiting structural similarities to 2-(3,3-Difluoropyrrolidin-1-yl)isonicotinic acid were evaluated for their ability to inhibit tumor growth in vitro and in vivo. The results indicated a significant reduction in tumor cell viability when treated with these compounds, attributed to their ability to induce apoptosis in cancer cells.

Case Study 2: Anti-inflammatory Properties

A clinical trial involving patients with chronic inflammatory conditions demonstrated that administration of a derivative similar to 2-(3,3-Difluoropyrrolidin-1-yl)isonicotinic acid led to a marked decrease in inflammatory markers. This suggests a potential therapeutic role in managing inflammatory diseases.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of isonicotinic acid derivatives. Key findings include:

- Fluorination Impact : The introduction of fluorine atoms significantly enhances the binding affinity to target proteins, improving biological activity compared to non-fluorinated analogs .

- Selectivity for Kinases : Certain modifications have been shown to increase selectivity for specific kinases associated with cancer proliferation, offering insights into designing targeted therapies .

Q & A

Q. What are the recommended methods for synthesizing 2-(3,3-Difluoropyrrolidin-1-yl)isonicotinic acid, and how can reaction efficiency be optimized?

Synthesis typically involves coupling isonicotinic acid derivatives with fluorinated pyrrolidine precursors. To optimize efficiency:

- Experimental Design : Use factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters .

- Catalytic Systems : Consider palladium-catalyzed cross-coupling or microwave-assisted reactions for faster kinetics.

- Purification : Employ reverse-phase HPLC (as referenced in analytical methods for similar compounds) to isolate high-purity products .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Spectroscopy : Use / NMR to confirm fluorinated pyrrolidine geometry and isonicotinic acid substitution patterns.

- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight and fragmentation pathways.

- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic effects of the difluoropyrrolidine moiety on acidity and reactivity .

Q. What safety protocols are critical when handling fluorinated heterocycles like this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts .

- Emergency Measures : Immediate flushing with water for eye/skin exposure and medical consultation for persistent symptoms .

Q. How can solubility challenges in aqueous and organic media be addressed for this compound?

- Co-solvent Systems : Test DMSO-water or ethanol-water gradients to improve dissolution.

- pH Adjustment : Protonate/deprotonate the isonicotinic acid group (pKa ~4.5) to modulate hydrophilicity.

- Surfactants : Use cyclodextrins or PEG-based agents for colloidal stabilization .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Virtual Screening : Dock the compound into target protein structures (e.g., enzymes or receptors) using molecular dynamics simulations to predict binding affinities.

- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with activity data to prioritize synthetic targets .

- Reaction Path Sampling : Apply quantum chemical calculations to explore feasible derivatization pathways and transition states .

Q. What experimental and computational strategies resolve contradictions in stability data (e.g., degradation under varying pH)?

- Controlled Stability Studies : Use DOE to test pH, temperature, and light exposure, followed by HPLC-UV monitoring .

- Mechanistic Probes : Isotope labeling ( or ) tracks hydrolysis or oxidative degradation pathways.

- Kinetic Modeling : Fit degradation data to first-order or Arrhenius models to predict shelf-life under storage conditions .

Q. How do fluorination patterns on the pyrrolidine ring influence electronic and steric effects in catalysis or binding?

- Steric Maps : Generate 3D electrostatic potential maps (via DFT) to visualize fluorine’s van der Waals radii and charge distribution.

- Comparative Studies : Synthesize analogs with mono- vs. di-fluorination and assess catalytic turnover or binding constants.

- Spectroscopic Probes : NMR chemical shifts reflect electronic environments, correlating with reactivity trends .

Q. What methodologies validate the compound’s role in multi-step reaction mechanisms (e.g., as a ligand or intermediate)?

- In Situ Monitoring : Use stopped-flow IR or Raman spectroscopy to capture transient intermediates.

- Isotopic Tracing : -labeled isonicotinic acid tracks incorporation into final products.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-limiting steps .

Methodological Frameworks for Data Integrity

Q. How can researchers ensure reproducibility in synthetic and analytical workflows?

- Standardized Protocols : Document reaction parameters (e.g., stirring rate, humidity) using electronic lab notebooks with metadata tagging .

- Interlaboratory Validation : Share samples with collaborating labs for independent HPLC/MS verification .

- Statistical Controls : Apply ANOVA to batch-to-batch variability data to identify systemic errors .

Q. What advanced separation techniques are suitable for isolating trace impurities or diastereomers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.